molecular formula C2H2N2S3 B085966 Bismuthiol CAS No. 1072-71-5

Bismuthiol

Cat. No. B085966
CAS RN: 1072-71-5
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuthiol, also known as 2,5-Dimercapto-1,3,4-thiadiazole, is a chemical compound with the molecular formula C2H2N2S3 . It appears as a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular weight of Bismuthiol is 150.23 g/mol . Unfortunately, the specific molecular structure of Bismuthiol is not provided in the search results.


Chemical Reactions Analysis

Bismuthiol II has been used as an analytical reagent. It reacts with trivalent arsenic and antimony to form complexes of compositions As(C8H5N2S3)3 and Sb(C8H5N2S3)3 respectively . The reaction is not stoichiometric with stannous .


Physical And Chemical Properties Analysis

Bismuthiol is a solid at 20 degrees Celsius . It is soluble in water and methanol, but insoluble in benzene and chloroform . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

  • Voltammetric Behavior and Trace Bismuth Detection : Bismuthiol I, when combined with a carbon paste electrode, exhibits unique voltammetric behavior useful for the preconcentration and subsequent voltammetric measurement of trace amounts of bismuth. This application is significant in analytical chemistry for detecting low concentrations of bismuth (Xiaohua Cai, K. Kalcher, & R. Magee, 1993).

  • Cancer Chemo- and Radiotherapy : Bismuth compounds, including those with Bismuthiol, are being researched for their potential in cancer treatment, both in chemotherapy and radiotherapy. They have shown effectiveness against various types of tumors and are being explored for their use in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (M. Kowalik, Joanna Masternak, & B. Barszcz, 2019).

  • Photonic Materials : Bismuth, including Bismuthiol-activated materials, has seen significant research in the field of photonics. These materials are utilized in telecommunications, biomedicine, lighting, and laser technologies due to their unique optical properties (Hong-Tao Sun, Jiajia Zhou, & J. Qiu, 2014).

  • Corrosion Inhibition : Bismuthiol has been studied for its effectiveness in inhibiting copper corrosion, especially in acidic environments. This application is crucial in the field of material science and engineering (H. Baeza, M. Guzmán, P. Ortega, & L. Vera, 2003).

  • Palladium Determination : The use of Bismuthiol I for the spectrophotometric determination of palladium is another application in analytical chemistry. It offers high sensitivity and specificity for palladium detection (A. K. Majumdar & M. Chakrabarty, 1958).

  • Biomedical Applications : Bismuth compounds, including those based on Bismuthiol, have been used in biomedicine for gastrointestinal treatments, antimicrobial and anti-leishmanial agents, and anticancer drugs. Their versatile applications in the medical field are under continuous exploration (D. Keogan & D. Griffith, 2014).

  • Bismuth Nanoparticles in Biomedicine : Research on Bismuth nanoparticles (BiNPs), including those synthesized using Bismuthiol, for antimicrobial treatments in medicine is an emerging field. These nanoparticles have shown potential in various biomedical applications due to their non-toxicity and unique properties (R. Vázquez-Muñoz, M. J. Arellano-Jimenez, & J. Lopez-Ribot, 2020).

Safety And Hazards

Bismuthiol is classified as dangerous. It can cause skin irritation and serious eye damage . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin irritation occurs .

Future Directions

While specific future directions for Bismuthiol are not mentioned in the search results, it is noted that coordination polymers, which Bismuthiol could potentially be a part of, are being studied for their refractive index and luminescence-based sensing of ammonia . This suggests potential future applications in these areas.

properties

IUPAC Name

1,3,4-thiadiazolidine-2,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30555-21-6, Array
Record name Poly(2,5-dimercapto-1,3,4-thiadiazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30555-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040115
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS]
Record name 1,3,4-Thiadiazolidine-2,5-dithione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19486
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,5-Dimercapto-1,3,4-thiadiazole

CAS RN

1072-71-5
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuthiol I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazolidine-2,5-dithione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazole-2,5-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuthiol
Reactant of Route 2
Bismuthiol
Reactant of Route 3
Bismuthiol
Reactant of Route 4
Bismuthiol
Reactant of Route 5
Bismuthiol
Reactant of Route 6
Bismuthiol

Citations

For This Compound
901
Citations
JS Suleiman, B Hu, H Peng, C Huang - Talanta, 2009 - Elsevier
A new method for separation/preconcentration of trace amounts of Cr, Cu and Pb in environmental samples by magnetic solid-phase extraction (SPE) with Bismuthiol-II-immobilized …
Number of citations: 261 www.sciencedirect.com
J Duan, M Yang, Y Lai, J Yuan, J Zhan - Analytica chimica acta, 2012 - Elsevier
… facilely mixing Bismuthiol II and AuNPs, without dye tag. Bismuthiol II was chosen as a multibridging molecular probe associated with AuNPs for the following reasons: (1) Bismuthiol II …
Number of citations: 69 www.sciencedirect.com
SAA Zaidi, AS Farooqi, DK Varshney, V Islam… - Journal of Inorganic and …, 1977 - Elsevier
… of bismuthiol I. In view of the industrial application of the zinc compound of bismuthiol I as an … communication on the nature of the copper complexes of bismuthiol I[9], we report here the …
Number of citations: 43 www.sciencedirect.com
AK Majumdar, MM Chakrabartty - Fresenius' Zeitschrift für analytische …, 1957 - Springer
The estimation of bismuth by the reagent Bismuthiol II is studied critically. The effect of acidity, reagent concentration and interfering ions are given in detail. The maximum acidity that …
Number of citations: 5 link.springer.com
M Nakayama, K Itoh, M Chikuma, H Sakurai, H Tanaka - Talanta, 1984 - Elsevier
A functional resin for the collection of selenium(IV) has been prepared simply by the conversion of a common ion-exchange resin with bismuthiol-II which has three functional properties, …
Number of citations: 43 www.sciencedirect.com
N Karjule, J Barrio, A Tashakory, M Shalom - Solar RRL, 2020 - Wiley Online Library
… We found that bismuthiol has a solubility of 440 and 56.4 g L −1 in DMSO and EtOH, … a supramolecular assembly with bismuthiol.47 The 13 C signal for bismuthiol in the supramolecular …
Number of citations: 8 onlinelibrary.wiley.com
X Cai, K Kalcher, RJ Magee - Electroanalysis, 1993 - Wiley Online Library
… The voltammetric behavior of a bismuthiol I‐containing carbon paste electrode was studied. Bismuthiol 1 is electroactive, when mixed with carbon paste as an electrode modifier, and is …
S Lai, X Chang, J Mao, Y Zhai, N Lian… - Annali di Chimica …, 2007 - Wiley Online Library
CdS quantum dots (QDs) modified with bismuthiol II potassium salt is prepared in one step. Based on the characteristic fluorescence enhancement of CdS QDs at 480 nm by silver ions, …
Number of citations: 18 onlinelibrary.wiley.com
AK Majumdar, MM Chakrabarty - Analytica Chimica Acta, 1958 - Elsevier
The reagent, bismuthiol l, has been successfully utilized for the spectrophotometric determination of palladium. The colour reaction is instantaneous and the system is stable for at least …
Number of citations: 33 www.sciencedirect.com
NFA Basir, M Ghafarikhaligh, ZR Amiri… - Journal of Molecular …, 2024 - Elsevier
… of the new derivative of bismuthiol. The melting and recrystallization … of bismuthiol with their enthalpy and heat capacity values, compared with bismuthiol and bis-substituted bismuthiol …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.